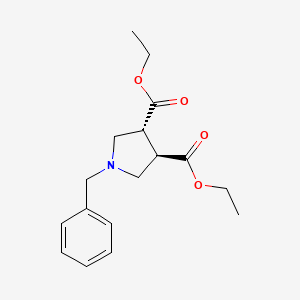

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (DEDP) is an organic compound belonging to the class of pyrrolidines. It is an optically active compound, meaning it has two stereoisomers, which are mirror images of each other. DEDP is a white crystalline solid that is soluble in water, methanol, and ethanol. It is used in various scientific research applications, such as in the synthesis of drugs and other compounds, and in the study of the mechanism of action of drugs.

Applications De Recherche Scientifique

1. Synthesis of 3-Pyrrole-substituted 2-Azetidinones

- Summary of Application: 3-Pyrrole-substituted 2-azetidinones are synthesized using catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .

- Methods of Application: The procedure involves the use of molecular iodine as a catalyst under microwave irradiation . The C-4 substituent has no influence either on the yield or the rate of the reaction .

- Results or Outcomes: The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

2. Muscarinic Receptor Agonists and Antagonists

- Summary of Application: Muscarinic receptor agonists and antagonists have therapeutic benefits in the treatment of Alzheimer’s disease .

- Methods of Application: The synthesis of these compounds involves a selection of chemical routes, which illustrate contemporary methodology for the synthesis of chiral medicinal compounds .

- Results or Outcomes: The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

3. Synthesis of Pyrrolo[3,4-b]pyridine Skeleton

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]pyridine skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]pyridines .

4. Synthesis of Pyrrolo[3,4-b]quinoline Derivatives

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]quinoline skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]quinolines .

Propriétés

IUPAC Name |

diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524566 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

CAS RN |

92486-65-2 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)